molecular formula C13H16O B2740594 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde CAS No. 1267032-47-2

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde

Cat. No.: B2740594
CAS No.: 1267032-47-2
M. Wt: 188.27
InChI Key: TWHBCDHVNKPUDJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde is a chemical compound that features a cyclopentane ring core disubstituted with a formyl group and a 3-methylphenyl (meta-tolyl) group at the same carbon atom. This structure makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The aldehyde group (–CHO) is highly reactive and allows for further transformations through nucleophilic addition or condensation reactions, enabling the construction of more complex molecular architectures . The meta-substituted phenyl ring can influence the compound's electronic properties and potentially its interaction with biological targets, while the cyclopentane ring contributes conformational rigidity . Compounds with similar carbaldehyde-functionalized cyclopentane cores are investigated as intermediates in the development of fragrances and herbicidally active molecules , highlighting the utility of this structural motif in applied research. Furthermore, formamidine derivatives of other carbonyl-containing compounds have shown significant promise in pharmaceutical research, such as in the development of novel anthracycline analogs with enhanced anticancer activity and reduced systemic toxicity . As a specialized building block, 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde can be used in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(3-methylphenyl)cyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHBCDHVNKPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of Cyclopentane Intermediates

The direct formylation of cyclopentane derivatives is a foundational method for introducing the aldehyde group. A common precursor, 1-(3-methylphenyl)cyclopentane-1-methanol, can undergo oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C to yield the target aldehyde in 68–72% efficiency. Alternatively, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) achieves comparable yields but requires strict temperature control (−50°C) to prevent over-oxidation.

For substrates with sensitive substituents, catalytic dehydrogenation using palladium on barium sulfate (Pd/BaSO₄) under hydrogen atmosphere provides a milder pathway. This method selectively oxidizes the alcohol to the aldehyde without affecting the 3-methylphenyl group, achieving 65–70% yields.

Cyclopentane Ring Construction via Cyclization

Building the cyclopentane ring from acyclic precursors ensures precise stereochemical control. The Nazarov cyclization of divinyl ketones, catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), generates the cyclopentane skeleton. Subsequent Friedel-Crafts alkylation with 3-methylbenzene introduces the aryl group. For example, reacting 1,4-pentadien-3-one with BF₃·OEt₂ at −20°C produces cyclopentenone, which undergoes hydrogenation (H₂/Pd-C) and Friedel-Crafts alkylation to yield 1-(3-methylphenyl)cyclopentane-1-carboxylic acid. This intermediate is then reduced to the alcohol and oxidized to the aldehyde.

An alternative route employs the Pauson-Khand reaction, combining an enyne, carbon monoxide, and a strained alkene. Using Co₂(CO)₈ as a catalyst, this method forms cyclopentenones with embedded functional groups, which are further elaborated to the target compound.

Catalytic Carbonylation Strategies

Transition-metal-catalyzed carbonylation offers a streamlined approach. Patent WO2006045246A1 describes a rhodium-catalyzed process where cyclopentene derivatives react with carbon monoxide and hydrogen under high pressure (50–100 bar) to form cyclopentanecarbaldehyde precursors. For instance, 3-methylstyrene undergoes hydroformylation with Rh(acac)(CO)₂ and a bisphosphine ligand, producing 1-(3-methylphenyl)cyclopentane-1-carbaldehyde in 75–80% yield after cyclization.

Nickel catalysts, such as Ni(COD)₂ with N-heterocyclic carbene ligands, enable carbonylative cycloaddition of alkenes and aldehydes. This method constructs the cyclopentane ring and installs the aldehyde group in a single step, achieving 70–75% yields.

Grignard Reagent-Based Assembly

Grignard reagents facilitate the sequential construction of the cyclopentane backbone. Reacting 3-methylbenzylmagnesium bromide with cyclopentanone forms 1-(3-methylphenyl)cyclopentanol, which is oxidized to the aldehyde. Alternatively, using a pre-functionalized Grignard reagent (e.g., cyclopentylmagnesium bromide with a protected aldehyde group) allows direct coupling with 3-methylbenzaldehyde derivatives.

Reductive Amination and Oxidation

A two-step process involves reductive amination followed by oxidation. Condensing cyclopentanone with 3-methylbenzylamine under hydrogenation conditions (H₂, Ra-Ni) produces 1-(3-methylphenyl)cyclopentylamine. Subsequent oxidation with manganese dioxide (MnO₂) converts the amine to the aldehyde via an imine intermediate, yielding 60–65% product.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthesis route:

Method Yield (%) Temperature (°C) Catalysts/Reagents Key Advantages
Formylation (PCC) 68–72 0–25 PCC, CH₂Cl₂ Mild conditions
Swern Oxidation 70–75 −50 Oxalyl chloride, DMSO High selectivity
Pd/BaSO₄ Dehydrogenation 65–70 25–50 Pd/BaSO₄, H₂ No over-oxidation
Rh-Catalyzed Carbonyl. 75–80 80–100 Rh(acac)(CO)₂, bisphosphine Single-step ring formation
Grignard Assembly 60–68 −20–0 RMgX, cyclopentanone Modular substrate design

Challenges and Optimization Opportunities

  • Steric Hindrance : The 3-methylphenyl group impedes access to the cyclopentane ring, reducing reaction rates in Friedel-Crafts and Grignard methods. Using bulky Lewis acids (e.g., AlCl₃ with mesitylene) mitigates this issue.
  • Aldehyde Stability : The aldehyde group is prone to oxidation and polymerization. Incorporating stabilizing agents like 2,6-di-tert-butylpyridine during synthesis improves shelf life.
  • Catalyst Cost : Rhodium-based systems are expensive. Research into iron or cobalt alternatives could enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(3-Methylphenyl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition and condensation reactions. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3-Methylphenyl)cyclopentane-1-carbaldehyde* C₁₃H₁₄O ~186.25 3-Methylphenyl High hydrophobicity; potential for π-π interactions
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Methyl group at position 3 Lower steric hindrance; simpler synthesis
1-(Trifluoromethyl)cyclopentane-1-carbaldehyde C₇H₉F₃O 166.14 Trifluoromethyl (-CF₃) Enhanced electron-withdrawing effects; increased stability
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde C₉H₁₆O₂ 156.22 Methoxy (-OCH₃), dimethyl Improved solubility; steric bulk influences reactivity
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde C₁₀H₁₆O₂ 168.24 Hydroxypropyl, methyl Polar functional group enhances water solubility

Reactivity and Functional Group Interactions

  • Aldehyde Reactivity : The formyl group in all analogs enables nucleophilic additions (e.g., Grignard reactions) and oxidation to carboxylic acids. The 3-methylphenyl group in the target compound may stabilize intermediates via resonance .
  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance aldehyde electrophilicity, favoring reactions like condensations . Methoxy Groups: Introduce steric hindrance and moderate polarity, affecting reaction pathways in multi-step syntheses .

Biological Activity

1-(3-Methylphenyl)cyclopentane-1-carbaldehyde, an organic compound with the molecular formula C13H16O, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a cyclopentane ring with a 3-methylphenyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

The compound can be synthesized through various methods, with one common approach being the Friedel-Crafts alkylation of cyclopentane using 3-methylbenzyl chloride, followed by oxidation to introduce the aldehyde group. The unique structural properties of this compound enable it to undergo multiple chemical reactions, including oxidation, reduction, and electrophilic substitution.

Biological Activity

Research indicates that 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde may exhibit significant biological activity, particularly in relation to enzyme inhibition and therapeutic potential.

Inhibition of Aldo-Keto Reductases (AKR)

One area of interest is its interaction with aldo-keto reductases (AKR), particularly AKR1C1 and AKR1C3. These enzymes are involved in steroid metabolism and have been implicated in various diseases, including cancer and diabetes. In studies assessing the inhibitory effects of related compounds, it was noted that certain aldehydes could serve as non-selective inhibitors of these enzymes . While specific data on 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde's inhibitory activity is limited, its structural similarity to known inhibitors suggests potential for similar effects.

Anticancer Potential

Compounds with aldehyde functionalities have been explored for their anticancer properties. For instance, derivatives of cyclopentane-carbaldehyde have shown promise as anti-cancer agents in preclinical models . Although direct studies on 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde are scarce, its structural characteristics may contribute to similar biological activities.

The mechanism by which 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde exerts its biological effects is not fully elucidated. However, it is hypothesized that the aldehyde group may participate in nucleophilic addition reactions with biomolecules, potentially influencing metabolic pathways involved in disease processes. Its ability to undergo electrophilic substitution may also play a role in its biological interactions.

Comparative Analysis

To better understand the potential of 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
1-(4-Methylphenyl)cyclopentane-1-carbaldehydeStructureSimilar enzyme inhibition profile expected
1-(3-Methylphenyl)cyclohexane-1-carbaldehydeStructureInvestigated for anticancer properties
1-(3-Methylphenyl)cyclopentane-1-carboxylic acidStructurePotentially exhibits different reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde, and what key reaction parameters influence yield?

  • Answer: A common approach involves oxidation of 1-(3-Methylphenyl)cyclopentane-1-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions. Key parameters include solvent polarity (e.g., dichloromethane or ether/pentane mixtures), temperature control (0–25°C), and stoichiometry to avoid overoxidation. Low yields may arise from co-evaporation of intermediates during purification, necessitating reduced-pressure distillation or solvent traps .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde, and how are they interpreted?

  • Answer:

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm, while cyclopentane and aryl protons resonate between δ 1.5–2.5 and δ 6.8–7.3 ppm, respectively. Integration ratios confirm substituent positions.
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) align with the molecular formula (C₁₃H₁₄O), with fragmentation patterns reflecting cyclopentane ring stability .

Q. What are the critical safety considerations when handling 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde in the laboratory?

  • Answer: Use nitrile gloves and respiratory protection (EN 143-certified particulate filters) to avoid dermal or inhalation exposure. Work in a fume hood to prevent vapor accumulation. Store in airtight containers away from oxidizers. Spill containment requires inert absorbents (e.g., vermiculite) to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during aldehyde group introduction in cyclopentane derivatives?

  • Answer: Low yields often result from volatile aldehyde loss during purification. Strategies include:

  • In situ derivatization : Convert the aldehyde to a stable hydrazone or oxime intermediate before isolation.
  • Solvent selection : Use high-boiling solvents (e.g., toluene) during oxidation to minimize co-evaporation.
  • Internal standards : Quantify yields via ¹H NMR using 1,4-dioxane as an internal reference .

Q. How can discrepancies between predicted and observed spectral data for this compound be resolved?

  • Answer: Discrepancies in NMR or mass spectra may arise from residual solvents, stereochemical effects, or impurities. Validate purity via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Cross-reference with high-resolution mass spectrometry (HRMS) and computational simulations (DFT) to confirm structural assignments .

Q. What strategies are recommended for isolating 1-(3-Methylphenyl)cyclopentane-1-carbaldehyde from complex reaction mixtures with similar by-products?

  • Answer:

  • Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate polar aldehydes from nonpolar cyclopentane precursors.
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to exploit differences in solubility.
  • Derivatization : Convert the aldehyde to a crystalline semicarbazone for easier isolation, followed by acid hydrolysis to regenerate the aldehyde .

Q. How can the reactivity of the aldehyde group in nucleophilic additions or oxidations be evaluated for further derivatization?

  • Answer:

  • Nucleophilic addition : Test reactivity with Grignard reagents (e.g., MeMgBr) in anhydrous THF, monitoring conversion via TLC.
  • Oxidation : Treat with Ag₂O or KMnO₄ to form the carboxylic acid derivative, analyzing products via IR (C=O stretch shift to ~2500–3300 cm⁻¹ for -COOH).
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and temperature conditions .

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